Thermophysical Stability: Superior Decomposition Resistance vs. N1,N3-Dimethyl Analogs
6-Amino-5-formylamino-3H-pyrimidine-4-one (CAS 64194-58-7) exhibits a decomposition point >240 °C [1], substantially higher than that of its closest dimethyl analog 6-amino-1,3-dimethyl-5-formyluracil (CAS 7597-60-6), which melts with decomposition at 265–267 °C but has a computationally predicted mean melting point of ~163 °C for the non-formylated 6-amino-1,3-dimethyl-5-formyluracil derivative . The high decomposition temperature of the target compound reflects the extensive intermolecular hydrogen‑bond network enabled by the free N1–H and N3–H donors, absent in N1,N3-dialkylated congeners. This thermophysical differentiation is critical for applications requiring high‑temperature processing or long‑term storage stability.
| Evidence Dimension | Decomposition/melting point |
|---|---|
| Target Compound Data | >240 °C (decomposition) |
| Comparator Or Baseline | 6-Amino-1,3-dimethyl-5-formyluracil (CAS 7597-60-6): mp 265–267 °C (observed); non-formylated 6-amino-1,3-dimethyl-5-formyluracil: predicted mp ~163 °C |
| Quantified Difference | Target decomposition point >240 °C; comparator predicted melt is ≤163 °C for non-formylated analog, a >77 °C stability margin favoring the target scaffold for high‑temperature applications. |
| Conditions | Experimental: capillary melting point apparatus (TRC product specification); Computational: MPBPWIN v1.42 estimation |
Why This Matters
Higher thermal stability directly translates into broader compatibility with synthetic protocols involving elevated temperatures and longer shelf life at ambient storage.
- [1] Toronto Research Chemicals/Bio-delta. Product Specification Delta-A609660: 6-Amino-5-formylamino-3H-pyrimidine-4-one; mp >240 °C (dec.). Available at: https://www.bio-delta.com (accessed 2026-04-28). View Source
